Gossypetin 8-O-beta-D-glucuronide;Gossypetin-8-O-(c)micro-D-glucuronide
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Overview
Description
Gossypetin 8-O-beta-D-glucuronide, also known as Gossypetin-8-O-©micro-D-glucuronide, is a flavonoid compound belonging to the flavonol glycosides class. It is derived from gossypetin, a naturally occurring flavonoid found in various plants, particularly in the flowers of the Hibiscus species. This compound is known for its significant biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gossypetin 8-O-beta-D-glucuronide typically involves the glycosylation of gossypetin with glucuronic acid. The reaction is carried out under mild acidic conditions to facilitate the formation of the glycosidic bond between the hydroxyl group at the 8th position of gossypetin and the glucuronic acid .
Industrial Production Methods
Industrial production of Gossypetin 8-O-beta-D-glucuronide involves the extraction of gossypetin from plant sources, followed by enzymatic or chemical glycosylation. The process is optimized to ensure high yield and purity of the final product. The use of bioreactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Gossypetin 8-O-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Gossypetin 8-O-beta-D-glucuronide, each with distinct chemical and biological properties .
Scientific Research Applications
Gossypetin 8-O-beta-D-glucuronide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Gossypetin 8-O-beta-D-glucuronide involves its interaction with various molecular targets and pathways:
Anti-inflammatory: The compound inhibits the activity of pro-inflammatory enzymes and cytokines, reducing inflammation.
Neuroprotective: It enhances the clearance of beta-amyloid plaques in the brain, which is beneficial in the treatment of Alzheimer’s disease.
Antioxidant: The compound scavenges free radicals and upregulates the expression of antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
Quercetin 3-O-beta-D-glucuronide: Another flavonoid glucuronide with similar antioxidant and anti-inflammatory properties.
Kaempferol 3-O-beta-D-glucuronide: Known for its anticancer and cardioprotective effects.
Myricetin 3-O-beta-D-glucuronide: Exhibits strong antioxidant and anti-inflammatory activities.
Uniqueness
Gossypetin 8-O-beta-D-glucuronide is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoid glucuronides. Its potent neuroprotective effects also distinguish it from similar compounds .
Properties
IUPAC Name |
6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O14/c22-6-2-1-5(3-7(6)23)16-13(28)11(26)10-8(24)4-9(25)17(18(10)33-16)34-21-15(30)12(27)14(29)19(35-21)20(31)32/h1-4,12,14-15,19,21-25,27-30H,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVMAMXQPVHXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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